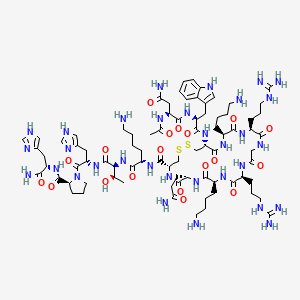![molecular formula C13H7NO B3257508 Dibenzo[b,d]furan-3-carbonitrile CAS No. 29021-90-7](/img/structure/B3257508.png)
Dibenzo[b,d]furan-3-carbonitrile
Overview
Description
Dibenzo[b,d]furan-3-carbonitrile is an organic compound with the molecular formula C13H7NO. It is a derivative of dibenzofuran, which consists of two benzene rings fused to a central furan ring. The addition of a carbonitrile group at the 3-position of the dibenzofuran structure gives rise to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[b,d]furan-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of dibenzofuran with a suitable nitrile source under specific conditions. For example, the reaction of dibenzofuran with butyl lithium followed by the addition of a nitrile source can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic substitution reactions: The compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions.
Lithiation reactions: Reaction with butyl lithium results in di-lithiation, which can be further utilized in subsequent reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens (for halogenation), aluminum trichloride (for Friedel-Crafts reactions), and butyl lithium (for lithiation reactions). The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, halogenation reactions yield halogenated derivatives, while Friedel-Crafts reactions can produce various substituted products .
Scientific Research Applications
Dibenzo[b,d]furan-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dibenzo[b,d]furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, influencing biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan-3-carbonitrile can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound without the carbonitrile group.
Carbazole: A structurally related compound with a nitrogen atom in place of the oxygen atom in dibenzofuran.
Dibenzothiophene: A sulfur analog of dibenzofuran.
Uniqueness
This compound is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
IUPAC Name |
dibenzofuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWKBKHHKGFTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)


![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)

![Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-](/img/structure/B3257472.png)







